molecular formula C20H19NO4 B2497793 9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951932-95-9

9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No. B2497793
CAS RN: 951932-95-9
M. Wt: 337.375
InChI Key: GLVWLRIYQQAJCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chromeno[8,7-e][1,3]oxazin-4-one derivatives are synthesized through various chemical reactions, often involving the cyclization of chromene derivatives with different reactants under specific conditions. For instance, the synthesis of novel chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives has been achieved by reactions of triethyl orthoformate or aromatic aldehydes with chromeno[2,3-d]pyrimidine derivatives (Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by X-ray diffraction analysis, revealing specific conformations and intermolecular interactions. For example, studies have detailed the crystal structures of various chromene derivatives, showing anti-rotamer conformations about certain bonds and highlighting the importance of substituent positions on molecular geometry (Reis et al., 2013).

Chemical Reactions and Properties

Chromeno[8,7-e][1,3]oxazin-4-ones undergo various chemical reactions, including cyclization and acylation, to produce a wide array of derivatives with diverse chemical properties. These reactions are often catalyzed by acids or bases and can be influenced by the presence of different functional groups (Litvinov & Shestopalov, 2009).

Physical Properties Analysis

The physical properties of chromeno[8,7-e][1,3]oxazin-4-ones, such as solubility, melting point, and crystallinity, are influenced by their molecular structures and the nature of their substituents. Studies on related compounds provide insights into how structural variations affect these physical properties.

Chemical Properties Analysis

The chemical properties of chromeno[8,7-e][1,3]oxazin-4-ones, including reactivity, stability, and potential biological activity, are determined by their unique molecular frameworks. Research indicates that modifications to the chromene core or the oxazinone moiety can significantly alter the compound's chemical behavior and interaction with biological targets.

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of compounds closely related to "9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one" often involves innovative methodologies that enable the formation of complex heterocyclic structures. For example, Nicolaides et al. (1996) demonstrated the preparation of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine from a reaction involving 10-(methoxyimino)phenanthren-9-one, showcasing a method to access triphenylene-o-dicarboxylic derivatives with high yield, a process relevant for materials science and synthesis of organic electronic components (Nicolaides et al., 1996).

Structural and Conformational Studies

The structural elucidation and conformational analysis of chromene derivatives offer insights into their chemical behavior and potential applications. Reis et al. (2013) reported on the crystal structures of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, highlighting the significance of conformational isomerism in understanding the properties of such compounds, which is essential for designing materials with specific optical or electronic properties (Reis et al., 2013).

Development of Novel Derivatives

The exploration of new derivatives based on the chromeno[8,7-e][1,3]oxazin-4-one framework has led to compounds with intriguing properties. Bondarenko et al. (2012) synthesized new flavonoid-containing derivatives of lupinine, incorporating an oxazine ring into benzopyran cores. These compounds, including derivatives of 9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one, offer potential for further research into their biological activity and material applications (Bondarenko et al., 2012).

Applications in Organic Synthesis

The compound and its related structures find applications in organic synthesis, demonstrating the versatility of chromeno[8,7-e][1,3]oxazin-4-one derivatives in constructing complex molecular architectures. Afarinkia et al. (2004) discussed the control of electron demand in cycloadditions involving 2(H)-1,4-oxazin-2-ones, highlighting the synthetic utility of such frameworks in creating novel compounds, potentially useful in developing new materials or pharmaceuticals (Afarinkia et al., 2004).

Future Directions

Future research could focus on exploring the novel anti-inflammatory agents, based on the principles of bioisosterism and hybridization . Additionally, the reaction conditions and the scope of the reaction could be further optimized .

properties

IUPAC Name

9-(2-methoxyethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-10-9-21-11-16-18(25-13-21)8-7-15-19(22)17(12-24-20(15)16)14-5-3-2-4-6-14/h2-8,12H,9-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVWLRIYQQAJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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